molecular formula C15H17NO2S B5572470 3-(benzylthio)-N-(2-furylmethyl)propanamide

3-(benzylthio)-N-(2-furylmethyl)propanamide

Cat. No. B5572470
M. Wt: 275.4 g/mol
InChI Key: NLFOFPKZNIOFIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • New N-benzyl- or N-(2-furylmethyl)cinnamamides, which are structurally related to 3-(benzylthio)-N-(2-furylmethyl)propanamide, were synthesized using amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of boric acid. This process yielded good to excellent results and is considered environmentally friendly due to the use of boric acid as a 'green' catalyst (Barajas et al., 2008).

Molecular Structure Analysis

  • The molecular structure of compounds similar to 3-(benzylthio)-N-(2-furylmethyl)propanamide, specifically N-monosubstituted propanamides, was studied using FTIR spectroscopy. The study focused on understanding the conformation of these compounds based on spectroscopic data (Antonović et al., 1997).

Chemical Reactions and Properties

  • The preparation and chemical reactivity of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides were explored. These compounds were synthesized through specific reactions involving amines and 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanoic acid. Their biological activity, specifically as root growth modulators, was also examined (Kitagawa et al., 2001).

Scientific Research Applications

  • Insecticide Research : A study by Elliott et al. (1967) discusses the synthesis of a compound, 5-benzyl-3-furylmethyl (+)-trans-chrysanthemate, related to 3-(benzylthio)-N-(2-furylmethyl)propanamide. This compound demonstrated significant insecticidal properties, being highly toxic to houseflies and mustard beetles, surpassing the toxicity of natural pyrethrins and other common insecticides like parathion and diazinon (Elliott et al., 1967).

  • Synthetic Chemistry : Kelly et al. (2008) explored the synthesis of 2-substituted 3-furfurals from 3-furfural, which is structurally similar to 3-(benzylthio)-N-(2-furylmethyl)propanamide. The research focused on developing novel methods for preparing substituted furans and pyrroles, crucial synthons in chemical synthesis and found in many natural products and pharmaceutical agents (Kelly et al., 2008).

  • Palladium-Catalyzed Reactions : Research by Chang et al. (2012) studied palladium-catalyzed coupling reactions involving benzyltitanium compounds with aromatic or heteroaromatic bromides. This study is relevant to the synthesis processes of compounds like 3-(benzylthio)-N-(2-furylmethyl)propanamide (Chang et al., 2012).

  • Antinociceptive Activity : A study by Önkol et al. (2004) on the antinociceptive activity of certain propanamide derivatives indicates potential therapeutic applications in pain management. While not directly studying 3-(benzylthio)-N-(2-furylmethyl)propanamide, the chemical structures and activities of similar compounds provide insights into potential biological activities (Önkol et al., 2004).

  • N-Benzyl-or N-(2-Furylmethyl)cinnamamides Synthesis : Barajas et al. (2008) described the synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides, highlighting methods relevant to the synthesis of 3-(benzylthio)-N-(2-furylmethyl)propanamide and related compounds (Barajas et al., 2008).

properties

IUPAC Name

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-15(16-11-14-7-4-9-18-14)8-10-19-12-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFOFPKZNIOFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide

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